Jak2-IN-4

JAK2 inhibition Kinase selectivity Myeloproliferative neoplasms

Standard JAK inhibitors (ruxolitinib, tofacitinib) lack selectivity or potency for isolating JAK2-specific signaling. Jak2-IN-4 (compound 16h) solves this with validated data: • JAK2 IC50 = 0.7 nM; JAK3 IC50 = 23.2 nM (33-fold selectivity) • Minimal JAK1 activity - cleaner than dual JAK1/2 inhibitors • ≥98% purity, commercial availability as reference inhibitor for kinase assays & myeloproliferative neoplasm models • Nanomolar potency avoids solvent toxicity from micromolar alternatives (WP1066/AG490)

Molecular Formula C23H27N5O4S
Molecular Weight 469.6 g/mol
Cat. No. B12428005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak2-IN-4
Molecular FormulaC23H27N5O4S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CC3=C(O2)CCN(C3)S(=O)(=O)C)NC4=CC=C(C=C4)N5CCOCC5
InChIInChI=1S/C23H27N5O4S/c1-16-14-24-23(25-18-3-5-19(6-4-18)27-9-11-31-12-10-27)26-22(16)21-13-17-15-28(33(2,29)30)8-7-20(17)32-21/h3-6,13-14H,7-12,15H2,1-2H3,(H,24,25,26)
InChIKeyYDZHOVOPBMIATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak2-IN-4 Selective JAK2/JAK3 Inhibitor


Jak2-IN-4 (CAS 1438284-00-4), also known as compound 16h, is a small-molecule inhibitor belonging to the 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine class of Janus kinase (JAK) inhibitors [1]. It exhibits potent, sub-nanomolar inhibitory activity against JAK2 and shows a significant selectivity window over JAK3 [1]. The compound is a key research tool for investigating JAK2-dependent signaling pathways in oncology and immunology, particularly in models of myeloproliferative neoplasms (MPNs) driven by aberrant JAK2 activity [1].

JAK2 pathway inhibition studies
JAK2/JAK3 isoform selectivity assay context
Cellular STAT3 phosphorylation readouts
Minimal JAK1 inhibition avoids confounding immune modulation in signaling studies.

Why Jak2-IN-4 Cannot Be Replaced


The Janus kinase (JAK) family comprises four isoforms (JAK1, JAK2, JAK3, TYK2) with distinct physiological roles [1]. Pan-JAK inhibitors, such as tofacitinib, exhibit broad, non-selective inhibition that can lead to dose-limiting toxicities and off-target effects [1]. In contrast, Jak2-IN-4 is designed for JAK2-driven pathologies like myelofibrosis, where sparing JAK3-mediated immune functions is therapeutically desirable [1]. Substituting a selective JAK2 inhibitor like Jak2-IN-4 with a generic pan-JAK inhibitor in a research protocol would confound experimental interpretation by introducing polypharmacology, potentially masking or exacerbating phenotype-specific effects. The following quantitative evidence delineates the precise molecular basis for this functional divergence.

Pan-JAK inhibitors (e.g., tofacitinib) alter isoform selectivity context, confounding JAK2-specific interpretation.
JAK1/JAK2 dual inhibitors (e.g., ruxolitinib) introduce JAK1-dependent immunomodulation that may obscure JAK2-mediated effects.
Micromolar JAK2 inhibitors (e.g., WP1066, AG490) require high concentrations that increase solvent-related artifacts and off-target risk.

Jak2-IN-4 Quantitative Comparator Data


JAK2/JAK3 Selectivity vs. Tofacitinib

Jak2-IN-4 demonstrates exceptional potency against the JAK2 enzyme, with an IC50 value of 0.7 nM [1]. This is over 100-fold more potent than the clinically approved pan-JAK inhibitor tofacitinib, which exhibits a JAK2 IC50 of 77.4 nM in a comparable enzyme assay [1][2]. This substantial difference in intrinsic potency directly impacts the concentration required for effective target engagement in cellular and in vivo models.

JAK2 vs JAK3 selectivity
head-to-head
33-fold
Tofacitinib ~1.1-fold
Supports cleaner interpretation of JAK2-specific signaling in immune cell assays.
Recombinant kinase assays
JAK2 inhibition Kinase selectivity Myeloproliferative neoplasms

JAK2 Potency vs. WP1066

A key differentiator for Jak2-IN-4 is its high selectivity for JAK2 over JAK3. The compound exhibits a JAK3 IC50 of 23.2 nM, resulting in a JAK3/JAK2 selectivity ratio of >33-fold [1]. This is a marked improvement over the pan-JAK inhibitor tofacitinib, which shows a JAK3/JAK2 selectivity ratio of approximately 0.71 (i.e., it is more potent against JAK3 than JAK2) [1][2]. This >46-fold improvement in selectivity profile is a critical parameter for researchers aiming to decouple JAK2 signaling from JAK3-dependent immune functions.

JAK2 potency vs WP1066
cross-study
~3,300×
WP1066 JAK2 IC50 = 2.3 µM
Low-concentration JAK2 inhibition may reduce solvent-related artifacts.
Cellular vs recombinant assay context
Isoform selectivity JAK3 Immunosuppression

Cellular STAT3 Inhibition vs. WP1066

Jak2-IN-4 (C23H27N5O4S, MW 469.56) is a member of the 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine class, a scaffold distinct from the pyrrolopyrimidine core of tofacitinib [1]. This structural divergence is not merely academic; it is the molecular basis for the compound's unique selectivity profile. The tetrahydrofuropyridine moiety in Jak2-IN-4 is specifically designed to achieve high JAK2 affinity and JAK3 selectivity, a feat not possible with the pan-JAK inhibitor scaffold [1].

Cellular STAT3 inhibition
cross-study
~10.7× more potent
WP1066 IC50 = 2.43 µM
May support STAT3 phosphorylation readouts at assay-relevant concentrations.
Different cell lines; review model context
Structure-activity relationship Chemical probe Tool compound

Jak2-IN-4 Optimal Use Cases


JAK2-Selective Pathway Dissection

Jak2-IN-4 is ideally suited for in vitro and in vivo studies focused on JAK2-dependent oncogenic signaling. Its sub-nanomolar potency (IC50 0.7 nM) ensures complete target engagement at low concentrations, while its >33-fold selectivity over JAK3 minimizes immunosuppressive side effects that would confound long-term studies or alter disease phenotypes. This allows for precise investigation of the JAK2-STAT pathway in cell lines harboring JAK2 V617F mutations or in patient-derived xenograft (PDX) models [1].

Oncology and Hematological Malignancy Models

The high selectivity of Jak2-IN-4 makes it an excellent chemical probe for combination studies. When co-administered with other targeted agents (e.g., BCL-2, PI3K, or BET inhibitors), researchers can confidently attribute any observed synergistic or additive effects to JAK2 inhibition, without the ambiguity introduced by the polypharmacology of pan-JAK inhibitors like tofacitinib [1]. This is critical for identifying robust, mechanistically sound combination partners for future therapeutic development.

High-Throughput Screening and Assay Development

Jak2-IN-4 serves as a high-quality reference standard for screening and characterizing new JAK2 inhibitor candidates. Its well-documented potency (JAK2 IC50 0.7 nM) and selectivity profile (>33-fold vs JAK3) provide a rigorous benchmark against which to measure the performance of novel compounds. This is essential for medicinal chemistry programs aiming to improve upon existing JAK2 inhibitor profiles [1].

Application
Selection Property
Validation Focus
JAK2 isoform-selective pathway studies
JAK2/JAK3 selectivity; minimal JAK1 inhibition
JAK2-specific readouts without JAK1/JAK3 interference
JAK2-dependent cancer cell models
Inhibition at low assay concentrations
Complete pathway blockade without off-target kinase effects at micromolar levels
Kinase inhibitor screening & assay calibration
Established JAK2 reference inhibitor
Reproducibility in biochemical and cellular JAK2 assays
Inflammatory signaling models (JAK-STAT)
JAK2 selectivity avoids JAK1-mediated immunomodulation
JAK2-specific contribution without pan-JAK confounders

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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